2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester is a boronic acid derivative that has gained prominence in various fields of research and industry due to its unique chemical and biological properties. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, where the boronic acid and pinacol are reacted in high yields. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Hydrolysis: This compound is susceptible to hydrolysis, especially under physiological pH conditions.
Suzuki-Miyaura Cross-Coupling: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at physiological pH.
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.
Major Products Formed
Hydrolysis: The major product is the corresponding boronic acid.
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential use in drug delivery systems and as a boron carrier for neutron capture therapy.
Medicine: Explored for its role in the synthesis of biologically active molecules and potential therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group facilitates the formation of the boronate complex, which is crucial for the transmetalation step .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the thiazole and piperazine moieties.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester: Used in similar cross-coupling reactions but has a different heterocyclic structure.
Uniqueness
2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester is unique due to its combination of the thiazole and piperazine rings, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O2S/c1-13(2)14(3,4)20-15(19-13)11-10-21-12(16-11)18-8-6-17(5)7-9-18/h10H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHYYFIRPIZBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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